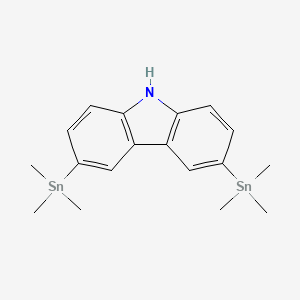

9H-Carbazole, 3,6-bis(trimethylstannyl)-

Description

Significance of Carbazole (B46965) Scaffolds in Modern Chemical Science

The carbazole scaffold, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring. This rigid, planar structure endowed with a rich π-electron system provides a unique combination of thermal stability, and desirable electronic properties. The nitrogen atom can be easily functionalized, allowing for the fine-tuning of its electronic and physical characteristics. These features make carbazole a "privileged scaffold" in medicinal chemistry and materials science, serving as the core for a multitude of synthetic compounds with diverse applications.

Role of Functionalized Carbazole Derivatives in Emerging Technologies

The versatility of the carbazole core allows for the introduction of various functional groups at different positions, leading to a vast library of derivatives with tailored properties. These functionalized carbazoles are integral components in a range of emerging technologies. For instance, their excellent hole-transporting capabilities have led to their widespread use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. Furthermore, their unique photophysical properties, including high quantum yields and the potential for thermally activated delayed fluorescence (TADF), make them ideal candidates for advanced lighting and display technologies.

Overview of 3,6-Disubstituted Carbazole Architectures in Conjugated Systems

Substitution at the 3 and 6 positions of the carbazole ring is a particularly effective strategy for extending the π-conjugation of the molecule. This disubstitution pattern allows for the creation of linear, conjugated systems that can efficiently transport charge carriers. By introducing various aromatic or heteroaromatic moieties at these positions, researchers can precisely control the electronic energy levels (HOMO and LUMO), bandgap, and emission characteristics of the resulting materials. This control is crucial for designing materials with specific functions, such as blue emitters for OLEDs or low bandgap polymers for near-infrared applications. The 3,6-disubstituted carbazole architecture provides a robust platform for building a wide array of functional organic materials.

Contextualizing 9H-Carbazole, 3,6-bis(trimethylstannyl)- as a Strategic Research Intermediate

Within the vast family of carbazole derivatives, 9H-Carbazole, 3,6-bis(trimethylstannyl)- stands out as a strategically important building block. The trimethylstannyl groups at the 3 and 6 positions are not typically incorporated for their direct impact on the final material's electronic properties. Instead, they serve as highly effective reactive handles for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. researchgate.net This makes 9H-Carbazole, 3,6-bis(trimethylstannyl)- a versatile precursor for the synthesis of a wide range of 3,6-disubstituted carbazoles with complex and tailored functionalities. The ability to readily introduce diverse aryl, heteroaryl, or vinyl groups in high yields makes this compound an invaluable tool for academic and industrial researchers exploring new generations of organic electronic materials. wikipedia.org

Detailed Research Findings

While specific, detailed research findings and comprehensive data tables for 9H-Carbazole, 3,6-bis(trimethylstannyl)- are not extensively reported in publicly available literature, its synthesis and properties can be inferred from established chemical principles and data for analogous compounds.

The synthesis of 9H-Carbazole, 3,6-bis(trimethylstannyl)- would most likely proceed via the stannylation of 3,6-dibromo-9H-carbazole. This common precursor is typically synthesized by the bromination of 9H-carbazole. mdpi.comresearchgate.net The subsequent reaction with an organotin reagent, such as hexamethylditin, in the presence of a palladium catalyst would yield the desired product.

Below are representative data tables for the precursor, 3,6-dibromo-9H-carbazole, and the general properties of the parent carbazole molecule, which provide a foundational understanding.

Table 1: Properties of 3,6-Dibromo-9H-carbazole

| Property | Value |

| Molecular Formula | C₁₂H₇Br₂N |

| Molecular Weight | 324.99 g/mol |

| Appearance | Off-white to light brown powder |

| Melting Point | 212-216 °C |

Note: Data is compiled from various chemical supplier databases and may vary slightly.

Table 2: General Physicochemical Properties of Carbazole

| Property | Value |

| Molecular Formula | C₁₂H₉N |

| Molecular Weight | 167.21 g/mol |

| Melting Point | 246 °C |

| Boiling Point | 355 °C |

| Solubility | Insoluble in water, soluble in acetone, benzene |

Note: Data sourced from publicly available chemical databases.

Properties

CAS No. |

667865-59-0 |

|---|---|

Molecular Formula |

C18H25NSn2 |

Molecular Weight |

492.8 g/mol |

IUPAC Name |

trimethyl-(6-trimethylstannyl-9H-carbazol-3-yl)stannane |

InChI |

InChI=1S/C12H7N.6CH3.2Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h3-8,13H;6*1H3;; |

InChI Key |

WPONBHCOCMCREV-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)[Sn](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 9h Carbazole, 3,6 Bis Trimethylstannyl and Its Derivatives

Synthesis of Stannylated Carbazole (B46965) Precursors

The introduction of trimethylstannyl moieties onto the carbazole scaffold can be achieved through several synthetic routes. These methods can be broadly categorized as direct stannylation approaches, which functionalize the C-H bonds of the carbazole ring, and indirect routes that typically proceed via halogenated carbazole precursors.

Direct Stannylation Approaches for Carbazole Ring Functionalization

Direct C-H bond stannylation represents an atom-economical approach to organostannanes. While specific literature detailing the direct C-H stannylation of the parent 9H-carbazole to yield the 3,6-bis(trimethylstannyl) derivative is not extensively documented, the strategy generally involves the use of a strong base to deprotonate the aromatic C-H bonds, followed by quenching with a trialkyltin halide. The regioselectivity of such reactions is often directed by the inherent electronic properties of the carbazole nucleus and can be influenced by the reaction conditions and the nature of any substituent on the carbazole nitrogen.

Indirect Routes to Bis(trimethylstannyl) Carbazole Moieties

A more common and well-documented approach to synthesizing 3,6-bis(trimethylstannyl)carbazole derivatives involves a two-step process starting from a readily available halogenated carbazole. This indirect route offers greater control over regioselectivity.

The typical precursor for this method is 3,6-dibromo-9H-carbazole . This starting material can be synthesized by the bromination of carbazole using N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758) or dimethylformamide (DMF). nih.govorganic-chemistry.orgmdpi.com The subsequent conversion to the distannylated compound is achieved through a halogen-metal exchange reaction followed by stannylation.

A representative procedure involves the treatment of a 9-alkyl-3,6-dibromocarbazole, such as 9-(2-ethylhexyl)-3,6-dibromocarbazole , with a strong organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This step generates a highly reactive 3,6-dilithiated carbazole intermediate. Subsequent quenching of this intermediate with an electrophilic tin species, typically chlorotributyltin or chlorotrimethyltin , yields the desired bis(stannyl)carbazole derivative. nih.gov For instance, the reaction of 9-(2-ethylhexyl)-3,6-dibromocarbazole with n-butyllithium followed by chlorotributyltin affords 9-(2-ethylhexyl)-3,6-bis(tributylstannyl)carbazole . nih.gov A similar protocol can be envisioned for the synthesis of the trimethylstannyl analogue.

Table 1: Synthesis of 9-(2-ethylhexyl)-3,6-bis(tributylstannyl)carbazole

| Starting Material | Reagents | Solvent | Temperature | Product | Reference |

| 9-(2-ethylhexyl)-3,6-dibromocarbazole | 1. n-Butyllithium 2. Chlorotributyltin | THF | -78 °C to rt | 9-(2-ethylhexyl)-3,6-bis(tributylstannyl)carbazole | nih.gov |

Organometallic Cross-Coupling Strategies Employing 9H-Carbazole, 3,6-bis(trimethylstannyl)-

The synthetic utility of 9H-Carbazole, 3,6-bis(trimethylstannyl)- and its derivatives is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. wikipedia.org This reaction enables the formation of new carbon-carbon bonds, providing a powerful tool for the construction of extended π-conjugated systems.

Stille Coupling Reactions for C-C Bond Formation

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. wikipedia.orgorgsyn.org The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Homo-coupling of 9H-Carbazole, 3,6-bis(trimethylstannyl)- can lead to the formation of poly(3,6-carbazole)s, where carbazole units are directly linked at their 3 and 6 positions. mdpi.com This type of polymerization is a subset of Stille coupling where the monomer acts as both the organostannane and, after initial coupling and end-capping with a halide, the organic halide. The polymerization typically proceeds in the presence of a palladium catalyst. The resulting polymers are of significant interest for their potential applications in organic electronics. mdpi.comresearchgate.net

The hetero-coupling of 3,6-bis(trimethylstannyl)carbazole derivatives with various organic dihalides is a versatile method for synthesizing alternating copolymers with precisely defined structures. This strategy has been widely employed to create a diverse range of functional polymers for applications in organic solar cells, organic light-emitting diodes (OLEDs), and other electronic devices. mdpi.comrsc.orgresearchgate.net

A notable example is the Stille polycondensation of 9-(2-ethylhexyl)-3,6-bis(tributylstannyl)carbazole with 2,5-dibromo-3,4-ethylenedioxythiophene (EDOT) . This reaction, catalyzed by a palladium complex such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a phosphine (B1218219) ligand like tri(o-tolyl)phosphine, yields the alternating copolymer 3,6-Cbz-EDOT . nih.gov This polymer has been investigated as a hole-transporting material in perovskite solar cells. nih.gov

The versatility of this approach allows for the coupling with a wide array of dihaloaromatic and dihaloheteroaromatic compounds, enabling the fine-tuning of the resulting polymers' electronic and photophysical properties. For instance, copolymers of carbazole and fluorene (B118485) have been synthesized via Suzuki coupling, a related cross-coupling reaction, highlighting the modularity of using di-functionalized carbazole monomers. mdpi.comnih.govtci-thaijo.orgepstem.net

Table 2: Stille Hetero-Coupling for Copolymer Synthesis

| Stannylated Carbazole Derivative | Organic Electrophile | Catalyst System | Product | Reference |

| 9-(2-ethylhexyl)-3,6-bis(tributylstannyl)carbazole | 2,5-dibromo-3,4-ethylenedioxythiophene | Pd₂(dba)₃ / P(o-tolyl)₃ | Poly[9-(2-ethylhexyl)-carbazole-3,6-diyl-alt-3,4-ethylenedioxythiophene-2,5-diyl] (3,6-Cbz-EDOT) | nih.gov |

Integration into Convergent and Divergent Synthetic Pathways

The difunctional nature of 9H-Carbazole, 3,6-bis(trimethylstannyl)-, with two reactive trimethylstannyl sites, makes it an ideal component for both convergent and divergent synthetic strategies. These approaches offer precise control over the final molecular structure, which is crucial for developing materials with tailored properties.

In a convergent synthesis , pre-synthesized molecular fragments are combined in the final steps to form the target molecule. 9H-Carbazole, 3,6-bis(trimethylstannyl)- can act as a central scaffold. For instance, it can undergo sequential or directed Stille cross-coupling reactions. One stannyl (B1234572) group could be reacted with a specific aryl halide, followed by purification and subsequent reaction of the second stannyl group with a different aryl halide. This method allows for the creation of unsymmetrical 3,6-disubstituted carbazole derivatives, which can then be incorporated as complex repeat units in polymers or as part of larger, well-defined oligomers.

Conversely, divergent synthesis begins with a core molecule that is progressively elaborated outwards. nih.gov While not specific to the title compound, the principle involves starting with a central unit and building upon it. A core molecule with multiple halide functionalities could be reacted with a mono-stannylated carbazole derivative to build the first "generation." The title compound, 9H-Carbazole, 3,6-bis(trimethylstannyl)-, is particularly suited for creating cross-linked networks or for chain-extension reactions in a divergent manner, where the carbazole unit is added to a growing structure, presenting a new reactive stannyl site for further elaboration. This strategic application of versatile intermediates is key to building complex molecular architectures. nih.gov

Polymerization Approaches Utilizing 9H-Carbazole, 3,6-bis(trimethylstannyl)- as a Monomer

The title compound is a key monomer in the synthesis of conjugated polymers due to the reactivity of its carbon-tin bonds in cross-coupling reactions. These polymers are of significant interest for applications in organic electronics.

Stille Polycondensation for Conjugated Polymer Synthesis

Stille polycondensation is one of the most powerful methods for forming carbon-carbon bonds and is widely used for synthesizing conjugated polymers. wiley-vch.de This reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. wiley-vch.deresearchgate.net 9H-Carbazole, 3,6-bis(trimethylstannyl)- serves as the organostannane monomer (an A-A type monomer), which is typically reacted with a dihaloaromatic co-monomer (a B-B type monomer) to yield an alternating copolymer.

The general reaction mechanism involves a catalytic cycle with a Pd(0) complex. wiley-vch.de Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the organostannane monomer, and reductive elimination to form the new C-C bond and regenerate the catalyst. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high molecular weight polymers. mdpi.com For example, copolymers of benzo[1,2-b:4,5-b']dithiophene and thieno[3,4-b]thiophene (B1596311) have been synthesized using Pd(PPh₃)₄ as the catalyst. researchgate.net

Below is a table summarizing typical conditions and components for Stille polycondensation involving stannylated monomers.

| Parameter | Description | Common Examples | Reference |

| Organostannane Monomer | The monomer providing the organotin functional groups. | 9H-Carbazole, 3,6-bis(trimethylstannyl)-, 2,5-bis(trimethylstannyl)thiophene | mdpi.comnih.gov |

| Dihalide Co-monomer | The monomer providing the halide functional groups (Br or I). | 4,7-dibromo-2,1,3-benzothiadiazole, various dibrominated heterocycles | mdpi.com |

| Catalyst | Palladium complex that facilitates the cross-coupling reaction. | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tolyl)₃ | researchgate.netnih.gov |

| Solvent | Anhydrous, deoxygenated solvent to prevent side reactions. | Toluene, DMF, Chlorobenzene | nih.gov |

| Temperature | Elevated temperatures are typically required to drive the reaction. | 90-120 °C | mdpi.com |

Electrochemical Polymerization of Related Monomers

Electrochemical polymerization is a powerful technique for creating thin, conductive polymer films directly onto an electrode surface. researchgate.net This method is not applied to 9H-Carbazole, 3,6-bis(trimethylstannyl)- directly, as the stannyl groups are not suitable for this reaction type. However, it is highly relevant for the parent carbazole nucleus and its other derivatives.

The process involves the oxidation of the carbazole monomer at an anode to form a radical cation. itu.edu.trmdpi.com Two of these radical cations then couple, typically at the 3- and 6-positions (the most electronically rich sites), and lose two protons to form a dimer. researchgate.net This dimer can be further oxidized, leading to chain propagation and the growth of a conjugated poly(3,6-carbazole) film on the electrode. mdpi.com The polymerization of carbazole requires a relatively low anodic potential of about 1.3 V to initiate oxidation. mdpi.com Various N-substituted carbazoles can also be electropolymerized, allowing for the tuning of polymer properties. rsc.org The formation of stable, electroactive conjugated polymers is a common outcome of this process. nih.gov

Chemical Polymerization Techniques (e.g., Oxidative Polymerization)

Similar to electropolymerization, chemical oxidative polymerization is used to polymerize the carbazole monomer itself, rather than its stannylated derivatives. This method uses chemical oxidizing agents in solution to achieve polymerization. Common oxidants include ferric chloride (FeCl₃) and ceric ammonium (B1175870) nitrate (B79036) (CAN). itu.edu.trmdpi.comitu.edu.tr

The mechanism is analogous to electropolymerization, where the oxidant induces a single-electron transfer from the carbazole monomer to form a radical cation. mdpi.com These intermediates then couple at the 3,6-positions to build the polymer chain. mdpi.com For example, polycarbazole has been synthesized in dichloromethane using FeCl₃ as the oxidant. researchgate.net The properties and structure of the resulting polymer are highly dependent on the choice of oxidant, its concentration, and the solvent used. mdpi.com This technique allows for the bulk synthesis of polycarbazole powders, which can be processed further for various applications. itu.edu.tritu.edu.tr

Design and Synthesis of Advanced Carbazole Architectures from Stannylated Intermediates

The use of stannylated carbazoles extends beyond linear polymers to the creation of complex, three-dimensional macromolecules. These advanced architectures, such as star-shaped polymers and dendrimers, have unique photophysical and electronic properties due to their defined structures and high density of functional units.

Star-Shaped and Dendrimeric Structures

Star-shaped and dendrimeric molecules are synthesized by reacting multifunctional core molecules with "arm" units. Stille cross-coupling is an excellent method for this purpose. A typical strategy involves reacting a core molecule functionalized with multiple halide atoms (e.g., 1,3,5-tribromobenzene) with a mono-stannylated carbazole derivative, which serves as the arm.

Alternatively, and more relevant to the title compound, 9H-Carbazole, 3,6-bis(trimethylstannyl)- can be used to link different cores or to create more complex, branched structures. Dendrimers based on carbazole have been shown to be attractive for their luminescence and charge-transport properties. mdpi.com For example, carbazole-based dendrons have been attached to a spirobifluorene core to create three-dimensional dendrimers for studying charge transport. uq.edu.au The synthesis of these structures relies on precise, high-yield reactions like Stille coupling to ensure the formation of well-defined, monodisperse macromolecules. The ability to build these structures allows for detailed studies of how molecular architecture affects material properties, such as charge carrier mobility and photoluminescence. uq.edu.auresearchgate.net

A generalized synthetic approach is outlined below:

| Component | Role | Example | Reference |

| Multifunctional Core | Central unit with multiple reactive sites (halides). | 1,3,5-Tribromobenzene, Tetrakis(4-bromophenyl)methane | uq.edu.au |

| Dendron/Arm | Branching unit with a single reactive site (stannane). | 3-(Trimethylstannyl)-9-alkyl-9H-carbazole | mdpi.com |

| Coupling Reaction | High-yield reaction to connect arms to the core. | Stille Cross-Coupling | uq.edu.au |

| Resulting Structure | Highly branched, three-dimensional macromolecule. | Star-shaped polymers, Dendrimers | mdpi.comresearchgate.net |

Ladder-Type and Extended Conjugated Systems

The creation of ladder-type and extended conjugated systems from carbazole derivatives is a significant area of research in materials science, driven by the potential for novel electronic and photophysical properties. While direct examples of the use of 9H-Carbazole, 3,6-bis(trimethylstannyl)- for the synthesis of rigid, fully fused ladder polymers are not prevalent in the provided research, the synthesis of extended conjugated systems through Stille polycondensation is a well-established method. acs.orgwiley-vch.de

The general approach for synthesizing extended conjugated polymers involves the palladium-catalyzed Stille coupling reaction between a distannyl monomer, such as 9H-Carbazole, 3,6-bis(trimethylstannyl)- , and a dihaloaromatic comonomer. The choice of the comonomer is crucial in determining the properties of the resulting polymer.

For instance, the synthesis of ethynylene-linked 3,6-carbazole oligomers and polymers has been reported, demonstrating the viability of forming conjugated systems from the 3,6-positions of the carbazole core. clockss.org Although this specific example utilized a diiodo-carbazole derivative in a Sonogashira coupling, the underlying principle of extending conjugation from these positions is directly applicable. The study on these oligomers revealed that the effective conjugation length, as determined by the longest wavelength absorption maxima, saturates at the pentamer, providing valuable insight into the structure-property relationships of such systems. clockss.org

Furthermore, the synthesis of carbazole-based copolymers, such as those incorporating fluorene, has been achieved through Suzuki and Kumada polymerizations of the corresponding dibromo-carbazole derivatives. rsc.orgnii.ac.jp These examples underscore the feasibility of creating extended conjugated materials with tailored properties by selecting appropriate comonomers to couple with the 3,6-positions of carbazole. The resulting polymers often exhibit high thermal stability and desirable electronic properties for applications in organic light-emitting diodes (OLEDs) and solar cells.

A representative scheme for the synthesis of an extended conjugated polymer using 9H-Carbazole, 3,6-bis(trimethylstannyl)- via Stille coupling is presented below:

Scheme 1: General synthesis of a carbazole-based extended conjugated polymer via Stille coupling.

| Reactant 1 | Reactant 2 | Catalyst | Resulting Polymer Structure |

| 9H-Carbazole, 3,6-bis(trimethylstannyl)- | Dihaloarene (e.g., 1,4-dibromobenzene) | Pd(PPh₃)₄ | Alternating carbazole and aryl units |

This method allows for the systematic tuning of the polymer's electronic and optical properties by varying the structure of the dihaloarene comonomer.

Macrocyclic and Supramolecular Assemblies

The synthesis of macrocyclic and supramolecular structures based on the carbazole scaffold has attracted considerable interest due to their potential applications in host-guest chemistry, sensing, and molecular recognition. rsc.orgrsc.org While specific examples detailing the synthesis of macrocycles directly from 9H-Carbazole, 3,6-bis(trimethylstannyl)- are not extensively documented in the provided search results, the principles of macrocyclization via cross-coupling reactions suggest its feasibility.

The construction of carbazole-based macrocycles often involves the intramolecular or intermolecular coupling of appropriately functionalized carbazole precursors. For example, large-cavity carbazole macrocycles have been synthesized through the condensation of carbazole monomers with paraformaldehyde. rsc.org This demonstrates that the carbazole unit can be incorporated into cyclic structures.

A plausible, albeit not explicitly reported, route to carbazole-containing macrocycles using the target compound would involve a high-dilution Stille coupling reaction between 9H-Carbazole, 3,6-bis(trimethylstannyl)- and a suitable dihalo-linker. The high-dilution conditions would favor intramolecular cyclization over intermolecular polymerization.

The resulting macrocycles could then serve as hosts in supramolecular assemblies, capable of forming complexes with guest molecules such as fullerenes. rsc.org The carbazole units within the macrocycle can provide a π-rich cavity suitable for binding electron-deficient guests.

Below is a conceptual synthetic scheme for a carbazole-based macrocycle:

Scheme 2: Conceptual synthesis of a carbazole-based macrocycle via intramolecular Stille coupling.

| Precursor | Reaction Type | Potential Macrocyclic Product |

| A linear oligomer with terminal trimethylstannyl and halo groups | Intramolecular Stille Coupling | A cyclic structure containing multiple carbazole units |

The development of synthetic routes to such macrocycles from 9H-Carbazole, 3,6-bis(trimethylstannyl)- remains an area with potential for future exploration, building upon the established reactivity of this versatile building block.

Advanced Spectroscopic and Electronic Characterization of 9h Carbazole, 3,6 Bis Trimethylstannyl and Its Derivatives

Structural Elucidation through Advanced Spectroscopic Techniques

The definitive structure of 9H-Carbazole, 3,6-bis(trimethylstannyl)- would be confirmed through a combination of high-resolution NMR, vibrational spectroscopy, mass spectrometry, and X-ray diffraction.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 119Sn NMR)

High-resolution NMR spectroscopy is indispensable for elucidating the molecular structure in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole (B46965) core and a prominent signal for the methyl protons of the two trimethylstannyl groups. The aromatic region would display signals corresponding to the protons at the 1, 2, 4, 5, 7, and 8 positions, with their chemical shifts and coupling constants providing information about their connectivity. The protons on the trimethylstannyl groups would likely appear as a sharp singlet, with satellite peaks due to coupling with tin isotopes.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. This includes the carbons of the carbazole backbone and the methyl carbons of the trimethylstannyl groups. The carbons directly bonded to the tin atoms (C3 and C6) would show characteristic shifts influenced by the electropositive nature of tin.

¹¹⁹Sn NMR: This technique is particularly informative for organotin compounds. A single resonance in the ¹¹⁹Sn NMR spectrum would confirm the presence of a chemically equivalent environment for the two tin atoms in the molecule. The chemical shift would be indicative of a tetracoordinate tin atom bonded to three methyl groups and one aromatic carbon.

Table 1: Predicted NMR Data for 9H-Carbazole, 3,6-bis(trimethylstannyl)-

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~7.0-8.5 | Multiplets |

| ¹H (N-H) | ~8.0-9.0 | Broad Singlet |

| ¹H (Sn(CH₃)₃) | ~0.3-0.5 | Singlet with ¹¹⁷/¹¹⁹Sn satellites |

| ¹³C (Aromatic) | ~110-145 | Multiple signals |

| ¹³C (Sn(CH₃)₃) | ~ -8 to -10 | Singlet |

| ¹¹⁹Sn | ~ -30 to -50 | Singlet |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, helping to identify specific functional groups.

FT-IR: The FT-IR spectrum would be expected to show a characteristic N-H stretching vibration for the carbazole amine. Aromatic C-H and C=C stretching vibrations would also be prominent. The presence of the trimethylstannyl groups would be indicated by Sn-C stretching and rocking vibrations, typically found in the lower frequency region of the spectrum.

Raman: Raman spectroscopy would complement the FT-IR data, particularly for the symmetric vibrations of the carbazole ring and the Sn-C bonds.

Table 2: Predicted Vibrational Frequencies for 9H-Carbazole, 3,6-bis(trimethylstannyl)-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| N-H Stretch | ~3400-3500 | FT-IR |

| Aromatic C-H Stretch | ~3000-3100 | FT-IR, Raman |

| Aromatic C=C Stretch | ~1450-1600 | FT-IR, Raman |

| Sn-C Stretch | ~500-550 | FT-IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular ion peak corresponding to the exact mass of the compound would be observed. The isotopic pattern of this peak would be characteristic of a compound containing two tin atoms, each with multiple stable isotopes. Fragmentation would likely involve the loss of methyl groups and trimethylstannyl radicals.

Electronic and Photophysical Characterization

The electronic properties of the molecule are investigated using techniques that probe the electronic transitions between different energy levels.

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within the molecule. The UV-Vis spectrum of 9H-Carbazole, 3,6-bis(trimethylstannyl)- is expected to be similar to that of the parent carbazole, with some modifications due to the electronic effects of the trimethylstannyl substituents. The spectrum would likely exhibit absorption bands corresponding to π-π* transitions within the carbazole aromatic system. The substitution at the 3 and 6 positions could cause a slight shift in the absorption maxima compared to unsubstituted carbazole. nist.gov

Table 3: Predicted UV-Vis Absorption Data for 9H-Carbazole, 3,6-bis(trimethylstannyl)- in Solution

| Transition | Predicted λₘₐₓ (nm) |

| π-π | ~290-300 |

| π-π | ~320-340 |

Photoluminescence Spectroscopy for Emission Characteristics (e.g., Quantum Yields, Emission Wavelengths)

The photoluminescence (PL) properties of carbazole derivatives are highly dependent on the nature of the substituents at the 3- and 6-positions. By introducing different electron-withdrawing or donating groups, the emission wavelength and quantum efficiency can be systematically controlled.

For instance, a series of 3,6-diphenyl-9-hexyl-9H-carbazole derivatives demonstrates this tunability. When electron-withdrawing formyl or nitro groups are attached to the 4-position of the phenyl substituents, a significant red-shift in both absorption and emission maxima is observed compared to the unsubstituted counterpart. researchgate.net Specifically, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole produces a pure blue emission with a maximum at 450 nm and an impressively high photoluminescence quantum yield (PLQY) of 95%. researchgate.net In contrast, the introduction of a stronger electron-withdrawing nitro group in 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole shifts the emission into the orange region of the spectrum, peaking at 585 nm. researchgate.net

Other synthesized 3,6-di-tert-butyl-9H-carbazole derivatives show fluorescent emission in the 400–600 nm range, also with high quantum yields. researchgate.net The strategic design of these molecules, often involving the creation of donor-acceptor structures, allows for a wide color gamut, from blue to orange, suitable for various display and lighting applications. researchgate.netnankai.edu.cn

Table 1: Photoluminescence Properties of Selected 3,6-Disubstituted Carbazole Derivatives

| Compound | Substituent at 3,6-positions | Emission Max (λem) | PLQY (%) | Emission Color | Reference |

|---|---|---|---|---|---|

| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | 4-formylphenyl | 450 nm | 95% | Blue | researchgate.net |

Time-Resolved Photoluminescence for Excited State Dynamics

Time-resolved photoluminescence (TRPL) and transient absorption (TA) spectroscopy are powerful techniques to probe the dynamics of excited states in carbazole derivatives. These measurements provide insights into processes like internal conversion, intersystem crossing (ISC), and singlet-singlet annihilation, which are critical for the performance of optoelectronic devices. chemrxiv.orgmdpi.com

Studies on thin films of carbazole and 3,6-di-tert-butylcarbazole (B1356187) reveal complex excited-state relaxation pathways. mdpi.comresearchgate.net Upon photoexcitation, intermolecular processes can compete with the desired light emission. mdpi.comresearchgate.net For example, at high exciton (B1674681) densities, bimolecular singlet-singlet annihilation can become a dominant decay mechanism, which is generally undesirable for efficient light emission. mdpi.com

In the context of thermally activated delayed fluorescence (TADF), a mechanism that enhances OLED efficiency, the excited state dynamics are particularly important. Research on triazine-cored carbazole TADF dendrimers using TRPL and TA spectroscopy has shown that charge-transfer characteristics are significantly dependent on the dendrimer generation. chemrxiv.org While the singlet excited state is sensitive to the dendron size, the triplet excited state remains largely unaffected. chemrxiv.org Real-time monitoring of singlet-to-triplet transitions in other carbazole-based systems has confirmed intersystem crossing occurring within nanoseconds. researchgate.net

Femtosecond transient absorption spectroscopy on a benzil-substituted phenoxyl-imidazolyl radical complex, a type of advanced derivative, revealed that an excited benzil (B1666583) unit can sensitize the complex. beilstein-journals.org The initial excited state absorption from the S1 state is observed, which then decays on a nanosecond timescale as the T1 triplet state is populated. beilstein-journals.org

Investigation of Triplet Exciton Management (e.g., Triplet Energy Levels, Triplet-Triplet Annihilation)

Effective management of triplet excitons is paramount for developing efficient phosphorescent OLEDs (PhOLEDs), where carbazole derivatives often serve as host materials. A high triplet energy (E_T_) is a key requirement for a host material to prevent non-radiative energy loss from the phosphorescent dopant.

Carbazole itself has a high triplet energy, and this property can be retained or tuned in its derivatives. researchgate.netresearchgate.net For example, a series of tri-carbazole derivatives designed as host materials exhibited high triplet energies ranging from 2.90 to 3.02 eV. rsc.org This high triplet energy makes them suitable hosts for blue phosphorescent emitters like FIrpic. rsc.org It has been shown that for carbazole monomers, the triplet energy is around 2.93 eV, while in thin films, strong intermolecular interactions can drastically lower this value to 2.30 eV. researchgate.net Introducing bulky substituents, such as tert-butyl groups at the 3,6-positions, can effectively reduce these intermolecular interactions and help maintain a high triplet energy in the solid state. researchgate.net

Furthermore, it has been established that the triplet energy of these compounds is largely determined by the longest poly(p-phenyl) chain within the molecular structure. nih.gov This provides a clear design rule: by controlling the conjugation length, one can predict and tune the triplet energy level of the host material to match specific high-energy triplet emitters. nih.gov This principle allows for the development of materials that minimize triplet-triplet annihilation, a process that quenches emission and reduces device efficiency at high brightness.

Electrochemical Characterization

Electrochemical studies are fundamental to understanding the electronic structure and stability of carbazole derivatives, providing essential data for their application in electronic devices.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of carbazole derivatives. researchgate.netiieta.org These measurements reveal the oxidation and reduction potentials of a material, which are indicative of its ability to inject and transport charges (holes and electrons) and its stability during device operation.

Carbazole derivatives are well-known for their excellent hole-transporting capabilities, which is reflected in their electrochemical properties. iieta.org CV studies typically show a reversible or quasi-reversible oxidation peak, corresponding to the removal of an electron from the molecule to form a radical cation. iieta.organalis.com.my The potential at which this occurs is a direct measure of the ionization potential. For example, CV studies of various carbazole chromophores in acetonitrile (B52724) have been used to determine their electrode reaction pathways and key electrochemical parameters. iieta.org Similarly, the electrochemical properties of 3,6-bis(triphenylsilyl)carbazole have been investigated by CV to confirm its enhanced morphological stability while retaining the desirable electronic properties of the carbazole core. researchgate.net

The stability of the material upon repeated oxidation and reduction cycles in CV experiments is a good indicator of its electrochemical stability and, by extension, its potential operational lifetime in a device. researchgate.net

The HOMO and LUMO energy levels are critical parameters that govern charge injection from electrodes and charge transport between layers in an organic electronic device. These values are typically estimated from the onset potentials of the first oxidation and reduction peaks in the cyclic voltammogram. nankai.edu.cn

The HOMO level of carbazole compounds can be systematically tuned through substitution at the 3, 6, and 9-positions. nih.gov For instance, creating oligomers by linking carbazole units at their 3- and 3'-positions tends to raise the HOMO energy level. Conversely, substituting the nitrogen atom (9-position) with aryl groups helps to lower the HOMO energy. nih.gov This tunability is crucial for matching the energy levels of adjacent materials to minimize charge injection barriers.

In a series of donor-acceptor compounds based on 3,6-di-tert-butyl-9-phenyl-9H-carbazole, the HOMO levels were found to be primarily located on the carbazole donor moiety, while the LUMO levels were delocalized across the acceptor and conjugated bridge. nankai.edu.cn This spatial separation of the frontier orbitals is characteristic of charge-transfer compounds. The HOMO levels for these derivatives were determined to be in the range of -5.11 to -5.20 eV. nankai.edu.cn The ability to modify the acceptor unit allows for selective tuning of the LUMO energy, thereby controlling the HOMO-LUMO gap and the emission color without significantly altering the HOMO level. nankai.edu.cnscispace.com

Table 2: Electrochemical Properties of Carbazole Derivatives

| Compound Type | Method | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |

|---|---|---|---|---|---|

| Tri-carbazole derivatives (hosts) | CV | -5.21 to -5.36 | N/A | N/A | rsc.org |

| D-A Carbazole derivatives | CV | -5.11 to -5.20 | -2.16 to -2.80 | 2.40 to 2.95 | nankai.edu.cn |

Charge Transport Property Assessment

The ability of a material to efficiently transport charge carriers (holes and electrons) is fundamental to its function in an electronic device. Carbazole derivatives are renowned for their excellent hole-transporting capabilities. iieta.org This property stems from the electron-rich nature of the carbazole moiety, which facilitates the stable formation and transport of positive charge carriers (holes).

The functionalization at the 3-, 6-, and 9-positions of the carbazole core is a key strategy to enhance charge transport. iieta.org By introducing various substituents, researchers can influence the molecular packing in the solid state and the electronic coupling between adjacent molecules, both of which are critical for efficient charge mobility. For example, stable carbazole derivatives with peripheral diarylamine groups at the 3- and 6-positions have been synthesized, demonstrating high thermal stability and charge-transporting properties. researchgate.net

Hole Mobility Measurements (e.g., Time-of-Flight Method)

The Time-of-Flight (TOF) method is a widely used technique to determine the drift mobility of charge carriers in organic semiconductors. rsc.org In a typical TOF experiment, a thin film of the material is sandwiched between two electrodes. A short pulse of highly absorbed light generates electron-hole pairs near one of the electrodes. An applied electric field then causes one type of charge carrier (in this case, holes) to drift across the film to the collecting electrode, inducing a transient photocurrent. The transit time (tT) of the carriers is determined from the shape of the photocurrent decay, and the hole mobility (µh) can be calculated using the equation:

µh = d2 / (VtT)

where d is the film thickness and V is the applied voltage.

For polymers and molecular glasses derived from 3,6-disubstituted carbazoles, the TOF method has been instrumental in characterizing their hole transport properties. For instance, a study on a polyspirobifluorene copolymer containing carbazole units reported nondispersive hole transport with zero-field mobilities on the order of 10-6 cm2/Vs at room temperature. aip.org At higher electric fields, typical for organic light-emitting diodes (OLEDs), the mobility increased to around 10-5 cm2/Vs. aip.org

In another example, the hole mobility of biscarbazole-based polymers was investigated for their application in solid-state dye-sensitized solar cells. It was found that higher molecular weight polymers exhibited higher hole mobility, which was correlated with improved device performance. nih.gov The enhancement in hole mobility is often linked to better intermolecular packing and a higher degree of order within the polymer film.

The hole mobility of carbazole-based materials can be significantly influenced by the nature of the substituents at the 3,6-positions and the N-position of the carbazole ring. For example, in a series of 3,6-di(4-methoxyphenyl)amino N-alkylated carbazoles, the length of the alkyl chain was found to affect the hole mobility. researchgate.net Similarly, studies on other carbazole-based hole transporting materials have shown that structural modifications can lead to significant changes in hole mobility, with values often ranging from 10-6 to 10-3 cm2/Vs. mdpi.comrsc.org

Table 1: Representative Hole Mobility Data for Carbazole-Based Materials

| Material Type | Measurement Technique | Hole Mobility (µh) [cm²/Vs] | Reference |

|---|---|---|---|

| Polyspirobifluorene-carbazole copolymer | Time-of-Flight | ~10⁻⁶ (zero-field) | aip.org |

| Biscarbazole-based polymer (high MW) | Hole-only device | Higher than low MW counterpart | nih.gov |

| 3,6-di(4-methoxyphenyl)amino N-hexyl carbazole | Solid-state dye-sensitized solar cell | Lower than spiro-OMeTAD | researchgate.net |

| Carbazole-based D-A type HTM (KZRD) | Perovskite solar cell | Higher than related KZ and KZIC | rsc.org |

Field-Effect Transistor Characterization for Semiconductor Performance

Organic Field-Effect Transistors (OFETs) are key devices for evaluating the semiconductor performance of new materials. In an OFET, a thin film of the organic semiconductor is deposited on a gate dielectric, with source and drain electrodes defining the channel. By applying a voltage to the gate electrode, the charge carrier density in the channel can be modulated, allowing the device to be switched between an "on" and "off" state. The key performance metrics obtained from OFET characterization include the charge carrier mobility (µFET), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

Derivatives of 9H-Carbazole, 3,6-bis(trimethylstannyl)- have been used to create high-performance semiconducting polymers for OFETs. The 3,6-carbazole linkage provides a rigid and planar backbone, which facilitates intermolecular π-π stacking and efficient charge transport. For example, new indolo[3,2-b]carbazole (B1211750) derivatives, which can be conceptualized as extended carbazole systems, have shown excellent p-type semiconductor behavior. nih.gov In one study, by strategically placing alkyl chains, molecules were encouraged to stand perpendicular to the substrate, leading to a high hole mobility of 0.22 cm2V-1s-1 and an on/off ratio of approximately 105. nih.govunc.edu

The performance of carbazole-based polymers in OFETs is highly dependent on their molecular structure and the resulting film morphology. For instance, a polymer incorporating a carbazole-aniline copolymer structure was used as a hole transport layer in perovskite solar cells, where it improved crystallinity and carrier mobility in the overlying perovskite layer, leading to enhanced device efficiency and stability. unc.edu While this was not a direct OFET measurement of the carbazole polymer, it highlights its excellent charge-transporting capabilities.

Table 2: OFET Performance of a Representative Carbazole Derivative

| Material | Hole Mobility (µFET) [cm²/Vs] | On/Off Ratio | Reference |

|---|---|---|---|

| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~10⁵ | nih.govunc.edu |

Morphological and Supramolecular Characterization of Films and Assemblies

The performance of organic electronic devices is critically dependent on the morphology of the active material's thin film. mdpi.com The arrangement of molecules or polymer chains relative to each other and to the substrate dictates the efficiency of charge transport. Techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are commonly used to probe the surface topography and crystalline order of these films.

For derivatives of 9H-Carbazole, 3,6-bis(trimethylstannyl)-, controlling the film morphology is key to unlocking their electronic potential. In the case of the aforementioned indolo[3,2-b]carbazole derivatives, XRD and AFM studies revealed that the molecules adopted a perpendicular orientation on the substrate surface. nih.govunc.edu This orientation is highly desirable for OFETs as it promotes efficient in-plane charge transport between the source and drain electrodes.

The choice of processing conditions, such as the solvent, deposition technique (e.g., spin-coating, solution-shearing), and post-deposition annealing, can significantly influence the final film morphology. For semiconducting polymers derived from 3,6-carbazole units, achieving a high degree of crystallinity and interconnected crystalline domains is a primary goal. mdpi.com For example, the introduction of specific side chains can alter the aggregation behavior of polymers in solution, which in turn affects the molecular orientation in the solid state. elsevierpure.com A shift from an "edge-on" to a "face-on" orientation, or a bimodal orientation, can have a profound impact on the charge transport properties in different device architectures. elsevierpure.com

In the context of hole transport layers, a smooth and uniform surface morphology is crucial for ensuring good interfacial contact with adjacent layers. rsc.org For example, a D–A type carbazole derivative, KZRD, was shown to form a smoother film compared to its analogues, which contributed to more efficient hole transport and better device performance in perovskite solar cells. rsc.org

Applications of Materials Derived from 9h Carbazole, 3,6 Bis Trimethylstannyl

Organic Electronic Devices

Carbazole (B46965) derivatives are ubiquitous in organic electronics due to their excellent hole-transporting properties, high thermal stability, and a molecular structure that can be readily modified to achieve desired functionalities. mdpi.combohrium.com Materials synthesized from 9H-Carbazole, 3,6-bis(trimethylstannyl)- are integral components in high-performance organic light-emitting diodes (OLEDs) and various types of solar cells. mdpi.combohrium.com

The carbazole moiety is a cornerstone in the design of materials for OLEDs, where it can function as a hole-transporter, an emitter, or a host material. mdpi.com The ability to functionalize the carbazole core at the 3 and 6 positions, enabled by precursors like 9H-Carbazole, 3,6-bis(trimethylstannyl)-, allows for the creation of polymers and small molecules with tailored properties for enhanced device performance.

Carbazole-based polymers are widely recognized for their hole-transporting capabilities. mdpi.com A notable example is the copolymer poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz), which can be synthesized using a derivative of 3,6-disubstituted carbazole. This material is utilized as a hole-transport layer (HTL) in OLEDs, benefiting from the inherent charge-carrying properties of the carbazole unit. ossila.com Similarly, star-shaped molecules with carbazole cores have been developed as efficient HTLs. nih.gov The strategic design of these materials, often involving the linkage of multiple carbazole units, facilitates efficient injection and transport of holes from the anode to the emissive layer, which is critical for achieving high device efficiency and stability.

Derivatives of 3,6-disubstituted carbazoles are particularly effective as deep blue emitters, a crucial component for full-color displays and solid-state lighting. The high triplet energy of the carbazole unit helps in achieving the desired blue emission. nih.gov Researchers have developed various carbazole-based molecules that exhibit brilliant blue luminescence. nih.govrsc.orgub.edu For instance, bipolar blue-emitting materials using a carbazole donor and an imidazole-based acceptor have been synthesized. nih.gov An OLED device using the emitter 2-(4′-(3,6-di-tert-butyl-9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (BCzB-PPI) achieved deep-blue electroluminescence with CIE coordinates of (0.157, 0.080) and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov Another study reported on 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole, which provided a pure blue emission with a high luminescence quantum yield of 95%. researchgate.net These findings underscore the potential of tuning the carbazole structure to create efficient and stable deep-blue emitters for next-generation displays.

| Emitter Compound | Max. EQE (%) | CIE Coordinates (x, y) | Max. Luminance (cd/m²) | Reference |

|---|---|---|---|---|

| BCzB-PPI | 4.43 | (0.157, 0.080) | 11,364 | nih.gov |

| DB13 | 4.0 | (N/A, 0.09) | N/A | researchgate.net |

Carbazole derivatives are extensively used as host materials in both phosphorescent OLEDs (PhOLEDs) and TADF-OLEDs. mdpi.comrsc.org Their high triplet energy levels are essential to confine the triplet excitons of the phosphorescent or TADF guest emitters, preventing energy loss and ensuring high efficiency. researchgate.net Compounds like 4,4'-Bis(carbazol-9-yl)biphenyl (CBP) and 1,3-Bis(carbazol-9-yl)benzene (mCP) are classic examples of carbazole-based hosts. codex-international.com More advanced hosts have been designed by linking carbazole units to electron-accepting moieties to create bipolar host materials, which facilitate balanced charge transport and lead to improved device performance. researchgate.netrsc.org For example, green PhOLEDs using the carbazole-oxadiazole derivative 3CNCzOXD in an exciplex-forming host with TCTA achieved a maximum EQE of over 22%. rsc.org In the realm of TADF, carbazole-based donors are frequently paired with various acceptor units to create emitters where the energy gap between the singlet and triplet states is minimized, a key requirement for efficient TADF. rsc.orgnih.gov

| Host Material System | Emitter Type | Max. EQE (%) | Color | Reference |

|---|---|---|---|---|

| TCTA:3CNCzOXD (Exciplex Host) | Phosphorescent | > 22 | Green | rsc.org |

| TCTA:4CNCzOXD (Exciplex Host) | Phosphorescent | > 22 | Green | rsc.org |

| DB13 | Phosphorescent (Ir(ppy)3) | N/A (45 lm/W Power Efficacy) | Green | researchgate.net |

In photovoltaic applications, carbazole derivatives synthesized from precursors like 9H-Carbazole, 3,6-bis(trimethylstannyl)- are primarily employed as electron-donating materials, which are essential for hole transport and extraction. mdpi.come3s-conferences.org Their excellent electrochemical stability and ability to form stable, high-quality films make them ideal for use in various solar cell architectures. mdpi.comnih.gov

In PSCs, carbazole-based molecules have emerged as highly effective Hole-Transporting Materials (HTMs), often outperforming the standard material, spiro-OMeTAD. nih.govrsc.org These HTMs act as the primary electron donor to regenerate the light-absorbing perovskite layer after photoexcitation. For instance, a novel three-arm carbazole derivative, SGT-405, enabled a PSC to achieve a power conversion efficiency (PCE) of 14.79%. rsc.org In another study, a simple carbazole-cored HTM named CZ-TA yielded an impressive PCE of 18.32%, comparable to spiro-OMeTAD but with a significantly lower material cost.

In OSCs, carbazole units are incorporated into conjugated polymers to serve as the electron-donating component in the bulk heterojunction (BHJ) active layer. researchgate.net The incorporation of 3,6-carbazole units into a fluorene-based copolymer was shown to improve the balance of electron and hole mobilities, nearly doubling the PCE from 2.6% to 5.1%. researchgate.net Furthermore, self-assembled monolayers (SAMs) based on 3,6-disubstituted carbazoles are being developed as hole-selective layers at the electrode interface in inverted PSCs and OSCs. nih.govrsc.org A SAM based on (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid (MeS-4PACz) promoted efficient hole extraction and reduced recombination, leading to an inverted PSC with a remarkable PCE of 25.13% and excellent stability. nih.gov

| Device Type | Material | Role | PCE (%) | Reference |

|---|---|---|---|---|

| PSC | SGT-405 | HTM | 14.79 | rsc.org |

| PSC | CZ-TA | HTM | 18.32 | |

| PSC | Carbazole Molecule 7 | HTM | 17.57 | nih.gov |

| Inverted PSC | MeS-4PACz | HTM (SAM) | 25.13 | nih.gov |

| OSC | P(F45C5-DTBT) | Donor Polymer | 5.1 | researchgate.net |

Organic Photovoltaic Devices (OPVs), Organic Solar Cells (OSCs), and Perovskite Solar Cells (PSCs)

Hole-Transporting Materials (HTMs)

Carbazole-based compounds are prominent candidates for hole-transporting materials (HTMs) in optoelectronic devices, particularly in perovskite solar cells (PSCs). acs.orgosti.gov Their function is to efficiently extract and transport positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode, a critical process for high-performance solar cells. The design of these materials often involves creating larger, conjugated systems by linking carbazole units to other aromatic cores.

Researchers have synthesized novel carbazole-based HTMs with two-arm and three-arm structures. rsc.org For instance, a three-arm HTM, SGT-405, demonstrated a remarkable power conversion efficiency (PCE) of 14.79% in a CH3NH3PbI3-based perovskite solar cell, a value comparable to the 15.23% efficiency achieved with the commercial standard, spiro-OMeTAD. rsc.org The high conductivity of SGT-405 is considered a key factor in its excellent performance. rsc.org The facile synthesis and potential for high efficiency make carbazole derivatives a cost-effective alternative to the complex and expensive spiro-OMeTAD. acs.org

The strategic design of these molecules, including the linkage positions on the carbazole core, significantly influences their properties. nih.govepfl.ch For example, linking triphenylamine (B166846) to the 2,7-positions of carbazole results in a more linear and planar structure, which can lead to more efficient hole extraction and higher PCE in PSCs, reaching up to 19.23%. epfl.ch Furthermore, the introduction of various functional groups allows for the fine-tuning of the highest occupied molecular orbital (HOMO) energy levels to better align with the valence band of the perovskite, ensuring efficient hole injection. nih.gov

Table 1: Performance of Carbazole-Based Hole-Transporting Materials in Perovskite Solar Cells

| HTM Designation | Molecular Structure Type | Power Conversion Efficiency (PCE) (%) | Reference |

|---|---|---|---|

| SGT-405 | Three-arm carbazole derivative | 14.79 | rsc.org |

| V950 | Carbazole-based conjugated enamine | ~18 | osti.gov |

| Car acs.orgnih.gov | Triphenylamine-substituted 2,7-linked carbazole | 19.23 | epfl.ch |

| V1209, V1221, V1225 | Twin molecules with carbazole units | up to 18 | nih.govnih.gov |

| HTM with t-butyl substitution | Star-shaped with carbazole core | 17.57 | nih.gov |

Interfacial Layers in Device Architectures

Beyond their primary role as HTMs, carbazole-derived materials are also employed as multifunctional interfacial layers in various device architectures, such as organic light-emitting diodes (OLEDs). uran.ua In these applications, they can act as the host material in the emissive layer, facilitating energy transfer to a guest emitter, or even participate directly in the light-emission process through exciplex formation. uran.ua The versatility of carbazole derivatives allows for their use in creating OLEDs with high external quantum efficiencies, reaching up to 7%, and good operational stability. uran.ua The ability to use a single carbazole-derived compound for multiple functions within an OLED simplifies device fabrication and can lead to improved performance. uran.ua

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. nih.govnih.gov Carbazole-based polymers have been investigated as the active channel material in OFETs due to their good hole-conducting properties. nih.govcapes.gov.br

The connectivity of the carbazole units within the polymer chain is a critical factor influencing the material's properties and, consequently, the transistor's performance. mdpi.com For instance, 2,7-linked polycarbazoles tend to have a more linear and extended conjugation compared to their 3,6-linked counterparts, which can lead to higher charge carrier mobility. mdpi.com However, research has also shown that 3,6-carbazole-based polymers can exhibit hole mobilities an order of magnitude higher than 2,7-carbazole polymers, which is attributed to a shallower HOMO level that facilitates hole injection. researchgate.net

The introduction of specific functional groups and the control of polymer architecture are key strategies to enhance OFET performance. For example, the synthesis of amorphous carbazole-based copolymers has yielded materials with good field-effect mobility and high on/off ratios, making them promising for printed OFET applications. nih.govcapes.gov.br

Table 2: Charge Carrier Mobility in OFETs with Carbazole-Based Materials

| Material Type | Linkage | Hole Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Poly(3,6-carbazole)-based polymer | 3,6-linkage | Higher than 2,7-linked counterpart | researchgate.net |

| DPP and Carbazole-based oligomer | - | 0.02 | nih.gov |

| Amorphous carbazole-based copolymers | - | Reasonably good field-effect mobility | nih.govcapes.gov.br |

Electrochromic Devices

Electrochromic materials can change their optical properties, such as color and transparency, upon the application of an electrical potential. This property makes them suitable for applications like smart windows, displays, and mirrors. acs.orgexpresspolymlett.com Carbazole-based conjugated polymers are excellent candidates for electrochromic materials due to their stable oxidized states and distinct color changes. acs.orgnih.gov

The electrochemical and optical properties of these polymers can be tuned by modifying their chemical structure. expresspolymlett.com For example, by copolymerizing carbazole with different electron-accepting units, such as benzotriazole, 2,1,3-benzothiadiazole, or 2,1,3-benzoselenadiazole, polymers with different colors in their neutral and oxidized states can be obtained. expresspolymlett.com One such polymer, PCBS, which incorporates 2,1,3-benzothiadiazole, exhibits a broad absorption in the near-infrared region when oxidized, making it advantageous for near-IR electrochromic applications. expresspolymlett.com These polymers can exhibit high coloration efficiency, fast switching times, and excellent stability. acs.org

Functional Polymeric Materials

The polymerization of monomers derived from 9H-Carbazole, 3,6-bis(trimethylstannyl)- leads to a wide range of functional polymeric materials with applications extending beyond traditional optoelectronics.

Conjugated Polymers for Optoelectronic and Electronic Applications

Conjugated polymers based on carbazole are a significant class of materials in organic electronics due to their strong fluorescence and excellent hole-transporting capabilities. researchgate.net The Stille coupling reaction is a common method to synthesize these polymers, reacting 3,6-difunctionalized carbazole monomers with various comonomers. kocw.or.kr

The properties of these polymers are highly dependent on the connectivity of the carbazole units. While 3,6-linked polycarbazoles have been extensively studied, they can sometimes suffer from limited conjugation. kocw.or.krmdpi.com In contrast, 2,7-linked carbazoles often exhibit a higher effective conjugation length. kocw.or.krmdpi.com Researchers have also explored 1,8-carbazole-based conjugated polymers, which show properties intermediate between the 3,6- and 2,7-linked variants. researchgate.netmdpi.com

By carefully selecting the comonomer, the electronic properties, such as the HOMO and LUMO energy levels, of the resulting polymer can be tuned. researchgate.netacs.org This tunability is crucial for optimizing the performance of devices like polymer solar cells, where efficiencies of over 4.0% have been achieved with carbazole-based polymers featuring a two-dimensional donor-π-bridge-acceptor architecture. acs.org

Microporous Organic Polymers (MOPs) and Networks

Microporous organic polymers (MOPs) are a class of materials characterized by their high surface area and permanent porosity. tandfonline.comnih.gov These features make them attractive for applications such as gas storage and separation. tandfonline.comrsc.org Carbazole and its derivatives are excellent building blocks for MOPs due to their rigid and planar structure, which helps in the formation of robust porous networks. tandfonline.comnih.gov

The synthesis of carbazole-based MOPs can be achieved through various methods, including oxidative coupling polymerization. rsc.org The resulting networks exhibit good chemical and thermal stability. tandfonline.com Research has demonstrated that carbazole-based MOPs can exhibit high surface areas, with one example showing a Brunauer-Emmett-Teller (BET) specific surface area of 1469 m²/g. researchgate.net These materials have shown significant promise for gas uptake, with a CO2 uptake ability of 16.1 wt% at 1 bar and 273 K. researchgate.net The tunable microporous structure and electron-rich nature of the carbazole units contribute to their effectiveness in capturing greenhouse gases like CO2. tandfonline.comnih.gov

Table 3: Gas Sorption Properties of Carbazole-Based Microporous Organic Polymers

| Polymer Designation | BET Surface Area (m²/g) | H₂ Storage (wt% at 1 bar/77K) | CO₂ Uptake (wt% at 1 bar/273K) | Reference |

|---|---|---|---|---|

| TCP-B | 1469 | 1.70 | 16.1 | researchgate.net |

| Ketal-linked MOPs | 520 - 950 | up to 1.96 | - | nih.gov |

| Spiro-centered Poly(benzimidazole) | 520 - 600 | up to 1.60 | 13.6 | rsc.org |

Photoinitiators of Polymerization

While 9H-Carbazole, 3,6-bis(trimethylstannyl)- is not typically used directly as a photoinitiator, it serves as a crucial building block for the synthesis of novel photoinitiating systems. The trimethylstannyl groups at the 3 and 6 positions of the carbazole core are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This allows for the straightforward introduction of a wide variety of chromophoric and functional groups, enabling the fine-tuning of the photophysical and photochemical properties of the final carbazole derivatives to suit specific polymerization applications.

Research has demonstrated that new carbazole derivatives can act as high-performance near-UV photoinitiators for both free radical polymerization (FRP) of acrylates and cationic polymerization (CP) of epoxides, particularly with the use of Light Emitting Diodes (LEDs) at wavelengths such as 405 nm. researchgate.net These novel derivatives often exhibit significantly enhanced polymerization-initiating capabilities compared to simpler carbazole compounds. researchgate.net The efficiency of these carbazole-based photoinitiators is closely linked to their absorption characteristics; derivatives with stronger absorption at the emission wavelength of the light source tend to be more effective. researchgate.net

The general mechanism for a Type II photoinitiator, to which many visible light carbazole-based systems belong, involves the photoinitiator absorbing light and reaching an excited state. nih.gov This excited state then interacts with a co-initiator to generate the free radicals or cations that initiate polymerization. nih.gov The versatility of the 3,6-disubstituted carbazole platform allows for the creation of photoinitiators with tailored absorption spectra to match the emission of various light sources, a critical factor for efficient polymerization. nih.gov

For instance, studies on different carbazole derivatives have shown that the substituents at the 3 and 6 positions play a pivotal role in their performance. By synthetically modifying these positions, often starting from a related 3,6-dihalo-9H-carbazole precursor which could be synthesized from the trimethylstannyl analogue, researchers have developed photoinitiating systems with high reactivity. researchgate.netresearchgate.net

Table 1: Examples of Polymerization Systems Using Carbazole-Derivative Photoinitiators

| Polymerization Type | Monomer Example | Light Source | Photoinitiating System Components | Reference |

|---|---|---|---|---|

| Free Radical Polymerization (FRP) | Trimethylolpropane triacrylate (TMPTA) | LED @ 405 nm | Carbazole derivative / Iodonium salt | researchgate.net |

| Cationic Polymerization (CP) | 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexylcarboxylate (EPOX) | LED @ 405 nm | Carbazole derivative / Iodonium salt | researchgate.net |

Chemical Sensors and Recognition Systems

The rigid, planar, and electron-rich structure of the carbazole nucleus makes it an excellent scaffold for the construction of chemical sensors. The 3,6-disubstituted platform, readily accessible from 9H-Carbazole, 3,6-bis(trimethylstannyl)-, is particularly valuable for creating receptors that can bind specific analytes through non-covalent interactions, leading to a detectable signal, most notably a change in fluorescence.

Fluorescent Anion Receptors

Carbazole-based structures have been extensively investigated for their ability to act as fluorescent anion receptors. nih.govresearchgate.netmdpi.com The carbazole's NH group can act as a hydrogen bond donor, and additional hydrogen-bonding moieties (like amides, ureas, or thioureas) can be strategically introduced at the 3 and 6 positions to create a pre-organized binding pocket for anions. mdpi.comchemrxiv.org The binding of an anion within this pocket often perturbs the electronic structure of the carbazole fluorophore, resulting in a change in its fluorescence emission (either quenching or enhancement), which forms the basis of the sensing mechanism. nih.govresearchgate.net

The introduction of electron-withdrawing or electron-donating substituents at the 3 and 6 positions allows for the tuning of the receptor's binding affinity and selectivity for different anions. nih.govchemrxiv.org For example, introducing electron-withdrawing groups can increase the acidity of the NH proton and other hydrogen bond donors, enhancing the binding strength for anions like phosphate (B84403) and acetate. nih.gov

Research into 1,8-diamidocarbazole receptors has shown that substitution at the 3 and 6 positions is a key strategy for modulating their properties. nih.gov While direct use of the trimethylstannyl compound as a receptor is not reported, its utility lies in its potential for conversion to other functional groups. For instance, the synthesis of 3,6-dicyano or 3,6-dinitro substituted carbazoles, which show enhanced anion affinity, highlights the importance of functionalization at these positions. mdpi.comchemrxiv.org These highly functionalized receptors can produce vivid colorimetric and fluorescent changes upon interaction with basic anions. mdpi.comchemrxiv.org

Table 2: Influence of 3,6-Substituents on Carbazole-Based Anion Receptor Properties

| Substituent at 3,6-positions | Effect on Anion Affinity | Effect on Fluorescence | Reference |

|---|---|---|---|

| Unsubstituted | Baseline affinity | Fluorescent | chemrxiv.org |

| Chloro | Increased affinity | Shifted UV spectrum | mdpi.com |

| Cyano | Greatly enhanced affinity | Colorless, no significant color change | chemrxiv.org |

| Nitro | Greatly enhanced affinity | Colorimetric and fluorescent changes | mdpi.comchemrxiv.org |

Supramolecular Sensors for Specific Analytes

Beyond simple anion recognition, the 3,6-disubstituted carbazole framework derived from 9H-Carbazole, 3,6-bis(trimethylstannyl)- can be incorporated into more complex supramolecular assemblies for the detection of specific analytes. The ability to introduce diverse functional groups allows for the design of sensors with tailored cavities and recognition sites.

The carbazole unit acts as a signaling component within the supramolecular structure. The binding of a target analyte to the receptor part of the sensor triggers a conformational or electronic change that is transduced to the carbazole fluorophore, modulating its emission properties. For example, carbazole-based sensors have been developed for glucose, where the polymer form of carbazole facilitates electron transfer for detection. nih.gov

Furthermore, derivatives such as 3,6-bis(methylthio)-9H-carbazole have been used to create self-assembled monolayers (SAMs) on electrodes for applications in perovskite solar cells. nih.gov This demonstrates the versatility of the 3,6-disubstituted carbazole platform in creating ordered molecular layers, a principle that is also fundamental to the development of highly sensitive and selective surface-based sensors. The interaction of these functionalized carbazoles with specific ions or molecules at an interface can lead to measurable changes in electronic or optical properties. nih.gov

The synthetic accessibility of diverse 3,6-disubstituted carbazoles, facilitated by precursors like 9H-Carbazole, 3,6-bis(trimethylstannyl)-, is a key enabler for the exploration of new supramolecular sensors for a wide range of chemical and biological targets.

Mechanistic Investigations and Advanced Structure Property Relationships in Carbazole Based Materials

Understanding Charge Transport Mechanisms at the Molecular and Supramolecular Level

Charge transport in polymers derived from 3,6-disubstituted carbazoles is predominantly governed by hole transport through the π-conjugated system. The carbazole (B46965) unit is an excellent electron donor, facilitating the movement of positive charge carriers (holes). At the molecular level, charge transport occurs via hopping between adjacent carbazole units along the polymer backbone. The efficiency of this intrachain transport is influenced by the degree of π-orbital overlap between monomer units, which is dictated by the polymer's conformation.

At the supramolecular level, charge transport involves intermolecular hopping between different polymer chains in the solid state. This process is highly dependent on the packing and morphology of the material. Ordered, crystalline domains can facilitate more efficient charge transport compared to amorphous regions. The side groups attached to the carbazole nitrogen (often alkyl chains to improve solubility) can influence the intermolecular distance and packing, thereby affecting bulk charge mobility.

Exciton (B1674681) Dynamics, Energy Transfer Pathways, and Luminescence Processes

In carbazole-based polymers, photoexcitation creates an exciton (a bound electron-hole pair). The dynamics of these excitons are critical for applications in organic light-emitting diodes (OLEDs) and photovoltaics. frontiersin.orgarxiv.orgnih.govresearchgate.netresearchgate.net

Exciton Delocalization and Relaxation : Initially, the exciton may be delocalized over several monomer units along the polymer chain. It then rapidly relaxes to a lower energy state, often localizing on a specific chromophoric segment. frontiersin.orgresearchgate.net

Energy Transfer : Energy can be transferred between different segments of the polymer chain or between different chains. This can occur via Förster Resonance Energy Transfer (FRET), a non-radiative dipole-dipole coupling mechanism. In materials doped with other molecules (emitters), energy is efficiently transferred from the carbazole-based host to the guest emitter.

Luminescence : Luminescence (fluorescence or phosphorescence) occurs when the exciton decays radiatively. Carbazole polymers are known for their blue fluorescence. ossila.com In the solid state, aggregation can lead to the formation of "excimers" (excited dimers), which typically emit at longer, red-shifted wavelengths compared to the isolated molecule. nih.gov

Influence of Substitution Patterns (e.g., 3,6- vs. 2,7-Connectivity) on Material Performance

The connectivity of the carbazole units in the polymer backbone has a profound impact on the material's properties and performance.

3,6-Connectivity : This linkage pattern results in a more "kinked" or bent polymer backbone. This can disrupt long-range ordering but also increases solubility. The electronic conjugation along the backbone is less effective compared to 2,7-linkages, leading to a wider bandgap and higher HOMO energy levels. Materials with 3,6-connectivity are often used as high-energy host materials in OLEDs. ossila.com

2,7-Connectivity : This pattern creates a more linear and rigid polymer chain, which promotes better π-conjugation and intermolecular packing. Consequently, 2,7-linked carbazole polymers generally exhibit higher charge carrier mobilities and lower HOMO energy levels compared to their 3,6-linked counterparts. This makes them suitable for applications requiring efficient charge transport, such as in transistors and the hole-transporting layer of solar cells.

The choice between 3,6- and 2,7-connectivity is a key molecular design strategy to tune the electronic and physical properties of carbazole-based materials for specific applications.

Intermolecular Interactions and Aggregation Effects in Solid-State Materials

In the solid state, carbazole-based materials are subject to various intermolecular interactions, including van der Waals forces and π-π stacking between the aromatic carbazole cores. These interactions lead to aggregation, which can significantly alter the material's photophysical properties.

As mentioned previously, a common consequence of aggregation is the formation of excimers. While this can be undesirable in some applications due to the lower-energy, broad emission, it can be harnessed in others. The degree of aggregation and its effect on properties can be controlled by modifying the chemical structure, for instance, by introducing bulky side groups on the carbazole nitrogen to sterically hinder close packing of the polymer chains.

Correlation of Molecular Structure with Device Performance Parameters

There is a direct and predictable correlation between the molecular structure of carbazole-based materials and their performance in electronic devices.

| Structural Feature | Property Affected | Impact on Device Performance |

| Connectivity (3,6- vs. 2,7-) | Bandgap, HOMO/LUMO Levels, Mobility | 3,6-polymers act as wide-bandgap hosts for blue OLEDs. 2,7-polymers provide higher mobility for efficient hole transport layers in solar cells and OFETs. |

| N-substituent (e.g., alkyl chains) | Solubility, Film Morphology | Longer or branched alkyl chains improve solution processability but can decrease charge mobility by increasing inter-chain distance. |

| Co-monomers | Electronic Properties, Emission Color | Copolymerization with electron-accepting units can lower the bandgap, red-shift the emission, and create bipolar materials capable of transporting both holes and electrons. |

| Introduction of bulky groups | Aggregation, Solid-State Packing | Bulky side groups can suppress excimer formation, leading to purer emission colors and higher photoluminescence quantum yields in the solid state. |

By strategically modifying these structural features, materials scientists can fine-tune the properties of carbazole-based polymers to optimize the efficiency, color, and stability of organic electronic devices.

Future Research Directions and Translational Perspectives for 9h Carbazole, 3,6 Bis Trimethylstannyl

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability